2,5-二甲基 3-羟基噻吩-2,5-二甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

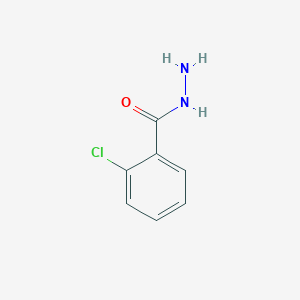

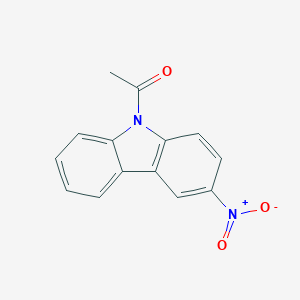

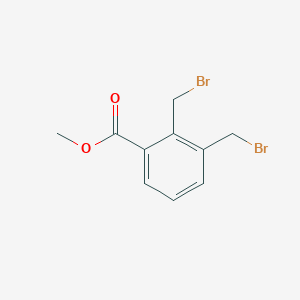

“2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate” is a chemical compound with the CAS Number: 5556-24-1 . It has a molecular weight of 216.21 . The IUPAC name for this compound is dimethyl 3-hydroxy-2,5-thiophenedicarboxylate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 216.21 . More specific physical and chemical properties may be found in specialized chemical literature or databases.科学研究应用

Application in Polymer Science

- Summary of the Application : This compound has been used in the synthesis of bio-based polyamide (bio-PA). The bio-PA was synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine by melt polymerization .

- Methods of Application or Experimental Procedures : The bio-PA was synthesized by melt polymerization. The properties of bio-PA were analyzed by Fourier transform infrared spectrometer (FTIR), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), X-ray diffraction (XRD), and thermal gravimetric analysis (TGA) .

- Results or Outcomes : The bio-PA presents high glass transition temperature (Tg) from 150 °C to 180 °C and poor crystallization due to the asymmetric rigid structure of cyclohexane and furan. Its molecular weight is low, ascribing to the large steric hindrance from cyclohexane and furan, and the side reaction of N-methylation and decarboxylation .

Application in Organic Synthesis

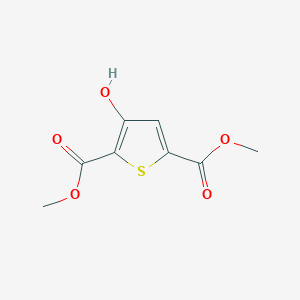

- Summary of the Application : This compound has been used in the de novo ring synthesis of thiophenes . Thiophenes are sulfur-containing heterocyclic compounds that are widely used in organic synthesis, materials science, and pharmaceuticals .

- Methods of Application or Experimental Procedures : The synthesis of thiophenes from precursors which do not contain a thiophene ring are reviewed . In the earliest examples of this approach, acetylenic esters, including acetylenedicarboxylic acid esters, were studied. The former produced 5-substituted 3-hydroxythiophene-2-esters while the latter gave rise to 3-hydroxythiophene-2,5-dicarboxylic esters .

Application in Food and Beverage Production

- Summary of the Application : This compound has been identified as a low-molecular-weight pigment formed by the Maillard reaction in soy sauce . It has also been reported as an aroma compound in a model system and a biologically active compound of heated garlic .

- Methods of Application or Experimental Procedures : The compound is formed during the fermentation of soy sauce and in model systems . Although it was formed from cysteine and glucose, it was formed more from cystine and fructose in the model system .

- Results or Outcomes : This compound exists in various kinds of soy sauce and miso as well as in some brown foods and beverages such as roasted bread and beer .

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

dimethyl 3-hydroxythiophene-2,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O5S/c1-12-7(10)5-3-4(9)6(14-5)8(11)13-2/h3,9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBGVHMTXFZCBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308218 |

Source

|

| Record name | 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

CAS RN |

5556-24-1 |

Source

|

| Record name | 5556-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-dimethyl 3-hydroxythiophene-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)